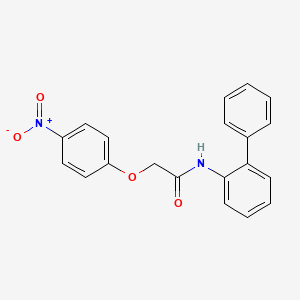

N-2-biphenylyl-2-(4-nitrophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-2-biphenylyl-2-(4-nitrophenoxy)acetamide, also known as BPN or BPNH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound was first synthesized in the early 1970s by researchers at the University of California, San Francisco, and has since been used in a variety of applications, including as a tool for studying the mechanisms of action of various biological processes.

Mecanismo De Acción

The mechanism of action of N-2-biphenylyl-2-(4-nitrophenoxy)acetamide involves its ability to bind to specific sites on ion channels, thereby blocking their function. This binding occurs through interactions between the nitrophenyl and biphenyl groups of the compound and specific amino acid residues on the ion channel protein.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are primarily related to its ability to block ion channels. This can have a variety of effects depending on the specific type of ion channel being blocked and the tissue or organ in which it is located. For example, blocking calcium channels in cardiac muscle cells can lead to a decrease in heart rate and contractility, while blocking sodium channels in nerve cells can lead to a decrease in the ability to generate action potentials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-2-biphenylyl-2-(4-nitrophenoxy)acetamide in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in isolation and to determine their specific roles in various biological processes. However, one limitation of using this compound is that it may not accurately reflect the function of ion channels in vivo, as the concentrations used in lab experiments may be much higher than those found in the body.

Direcciones Futuras

There are many potential future directions for research involving N-2-biphenylyl-2-(4-nitrophenoxy)acetamide. One area of interest is in the development of new drugs that target specific ion channels, using this compound as a starting point for drug design. Another area of interest is in the study of the effects of this compound on ion channels in different tissues and organs, which could lead to a better understanding of the role of these channels in various physiological processes. Finally, the development of new methods for synthesizing this compound and related compounds could lead to the discovery of new tools for studying ion channels and other biological processes.

Métodos De Síntesis

The synthesis of N-2-biphenylyl-2-(4-nitrophenoxy)acetamide involves the reaction of 2-biphenylamine with 4-nitrophenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain the final compound.

Aplicaciones Científicas De Investigación

N-2-biphenylyl-2-(4-nitrophenoxy)acetamide has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. One of the most notable applications of this compound is in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been shown to selectively block certain types of ion channels, making it a valuable tool for studying their function.

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)-N-(2-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-20(14-26-17-12-10-16(11-13-17)22(24)25)21-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDUPJYOOQPJAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B5834745.png)

![1-benzyl-3-hydroxy-3-[2-(hydroxyimino)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5834757.png)

![4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5834763.png)

![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5834768.png)

![1-[2-(2-nitrophenoxy)ethyl]pyrrolidine](/img/structure/B5834769.png)

![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)

![3-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5834793.png)

![3-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5834808.png)

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)

![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)

![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)